5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolopyrimidine ring and the introduction of the nitro groups . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a furan ring, which is a five-membered aromatic ring with an oxygen atom, and a pyrazolopyrimidine ring, which is a fused ring system containing nitrogen atoms. The compound also contains nitro groups, which are strong electron-withdrawing groups and can significantly affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro groups are electron-withdrawing, which means they can make the compound more reactive towards nucleophilic attack. The furan ring is aromatic and may undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of nitro groups could make the compound more polar and potentially more soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrazolopyrimidinones
The synthesis of pyrazolopyrimidinones, which are structurally related to the queried compound, involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation with formamide. This process yields 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones with various substituents (Ochi & Miyasaka, 1983).
Synthesis of Furan-2-carboxamide Derivatives
Another related synthesis pathway involves the N-methylation of 5-nitro-1H-indazole, followed by reduction and condensation with furoyl chloride. This leads to the creation of N-(1-methylindazol-6-yl)furan-2-carboxamide and subsequent transformation into various derivatives including 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole (El’chaninov, Aleksandrov, & Stepanov, 2018).
Biological and Pharmacological Applications
Antibacterial Properties
A study focusing on the design and synthesis of nitrofurantoin analogues, which include furan and pyrazole scaffolds, revealed their potential antibacterial properties. These compounds were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results (Hassan et al., 2020).
Anticancer and Anti-inflammatory Potential
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including various pyrazolopyrimidinones, showed potential as anticancer agents, particularly against HCT-116 and MCF-7 cell lines, as well as inhibiting 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-nitro-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O7/c27-18(15-4-5-16(33-15)26(31)32)20-6-7-24-17-14(9-22-24)19(28)23(11-21-17)10-12-2-1-3-13(8-12)25(29)30/h1-5,8-9,11H,6-7,10H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNATNLTUFFFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.